molecular formula C7H5F3IN B3031481 3-Iodo-5-(trifluoromethyl)aniline CAS No. 389571-69-1

3-Iodo-5-(trifluoromethyl)aniline

Cat. No.: B3031481
CAS No.: 389571-69-1
M. Wt: 287.02 g/mol
InChI Key: AGFSYSXYGGUNCD-UHFFFAOYSA-N
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Description

3-Iodo-5-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H5F3IN. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to an aniline ring. This compound is notable for its use as a transition metal catalyst that selectively catalyzes the C-H insertion of alkyl groups, which is utilized to produce divalent hydrocarbons from univalent hydrocarbons .

Preparation Methods

The synthesis of 3-Iodo-5-(trifluoromethyl)aniline typically involves multiple steps:

Industrial production methods may involve variations of these steps, optimized for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

3-Iodo-5-(trifluoromethyl)aniline undergoes several types of chemical reactions:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism by which 3-Iodo-5-(trifluoromethyl)aniline exerts its effects involves its role as a catalyst in chemical reactions. The compound facilitates the insertion of alkyl groups into C-H bonds, a process that is crucial in the formation of complex organic molecules. This catalytic activity is attributed to the presence of the iodine and trifluoromethyl groups, which enhance the compound’s reactivity and selectivity .

Comparison with Similar Compounds

3-Iodo-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of iodine and trifluoromethyl groups, which confer distinct catalytic properties and make it valuable in various chemical processes.

Properties

IUPAC Name

3-iodo-5-(trifluoromethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3IN/c8-7(9,10)4-1-5(11)3-6(12)2-4/h1-3H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFSYSXYGGUNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)I)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30454416
Record name 3-iodo-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389571-69-1
Record name 3-iodo-5-trifluoromethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30454416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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